

Dihydromorin: A Technical Guide for Therapeutic Development

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Compound of Interest

Compound Name: Dihydromorin

Cat. No.: B15578192

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CAS Number: 18422-83-8[1] Molecular Formula: C₁₅H₁₂O₇[1]

Introduction: **Dihydromorin** is a flavanone, a class of flavonoid, naturally occurring in plants of the Moraceae family, such as Morus nigra (Black mulberry), Morus alba, and Artocarpus heterophyllus (Jackfruit).[2] This technical guide provides a comprehensive overview of **dihydromorin**'s biological activities, underlying mechanisms of action, and relevant experimental protocols to support its potential application in drug discovery and development.

Physicochemical Properties

Property	Value	Reference
CAS Number	18422-83-8	[1]
Molecular Formula	C ₁₅ H ₁₂ O ₇	[1]
Molecular Weight	304.25 g/mol	[3]
Appearance	White to off-white solid	MedChemExpress
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.	ChemFaces

Biological Activities and Therapeutic Potential

Dihydromorin has demonstrated a range of pharmacological effects, including tyrosinase inhibition, anti-inflammatory, antioxidant, and antibacterial activities.^{[2][3]} These properties suggest its potential as a therapeutic agent for various conditions.

Tyrosinase Inhibition

Dihydromorin is a known inhibitor of tyrosinase, a key enzyme in melanin synthesis.^[4] Its inhibitory action makes it a compound of interest for applications in dermatology and cosmetology for treating hyperpigmentation disorders.

Quantitative Data: Tyrosinase Inhibition

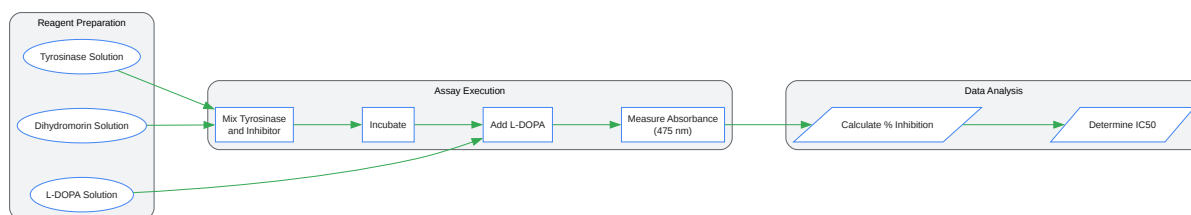
Compound	IC ₅₀ Value (μM)	Enzyme Source	Substrate	Reference
Dihydromorin	31.1	Mushroom	L-DOPA	^[5]
2,3-trans-Dihydromorin	21.1	Mushroom	L-DOPA	^[5]
Kojic Acid (Control)	Varies	Mushroom	L-DOPA	^[6]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol outlines the measurement of the diphenolase activity of tyrosinase using L-DOPA as a substrate.^[6]

- Reagent Preparation:
 - Prepare a phosphate buffer solution (pH 6.8).
 - Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in the phosphate buffer.
 - Prepare a substrate solution of L-3,4-dihydroxyphenylalanine (L-DOPA) (e.g., 0.85 mM) in the phosphate buffer.

- Dissolve **dihydromorin** and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.[\[6\]](#)
- Assay Procedure (96-well plate format):
 - Add 20 µL of the test compound solution at varying concentrations to each well.
 - Add 20 µL of the mushroom tyrosinase solution to each well and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.[\[6\]](#)
 - Initiate the reaction by adding 140 µL of the L-DOPA substrate solution to each well.[\[6\]](#)
 - Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
- Data Analysis:
 - Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
Where A_{control} is the absorbance of the reaction with the solvent control, and A_{sample} is the absorbance in the presence of the inhibitor.[\[6\]](#)
 - Determine the IC_{50} value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.[\[6\]](#)



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Caption: Workflow for the in vitro tyrosinase inhibition assay.

Anti-inflammatory Activity

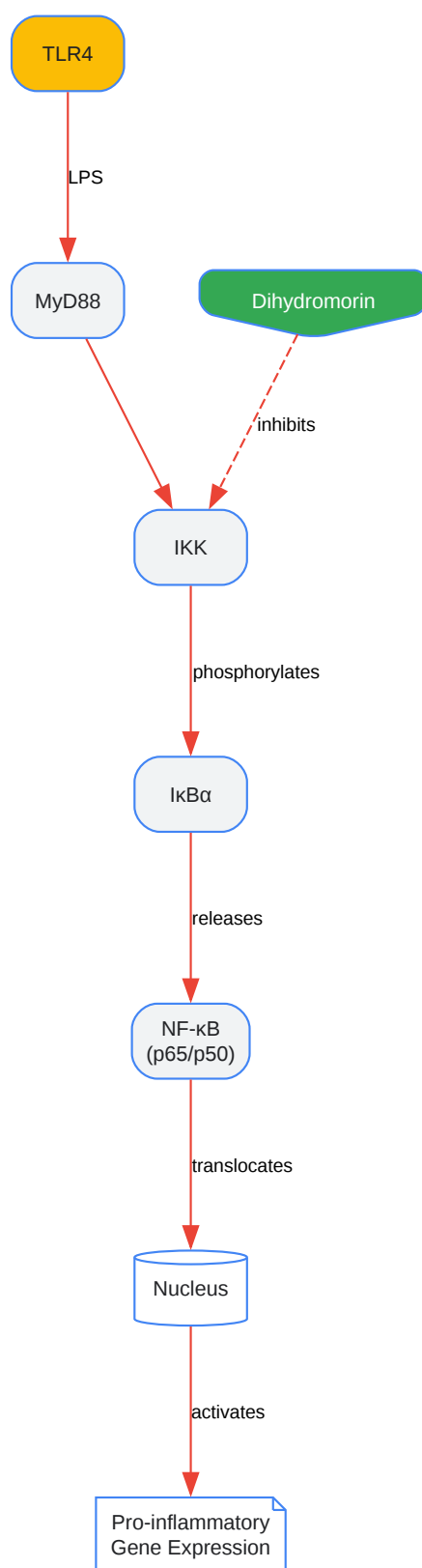
Dihydromorin exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[2] It has been shown to inhibit the chemotactic activity of polymorphonuclear neutrophils (PMNs) and the production of reactive oxygen species (ROS).[7]

Quantitative Data: Anti-inflammatory and Immunosuppressive Activity

Target	IC ₅₀ Value (µg/mL)	Cell Type	Reference
PMN Chemotaxis	5.03	Human PMNs	[7]
ROS Production (Whole Blood)	7.88	Human Whole Blood	[7]
ROS Production (PMNs)	7.59	Human PMNs	[7]
ROS Production (Monocytes)	7.24	Human Monocytes	[7]
Myeloperoxidase (MPO) Activity	5.24	Human PMNs	[7]

Signaling Pathway: NF-κB Inhibition

A primary mechanism for the anti-inflammatory effects of flavonoids like **dihydromorin** is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.



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Caption: **Dihydromorin**'s inhibition of the NF-κB signaling pathway.

Antioxidant Activity

Dihydromorin demonstrates potent antioxidant effects through both direct radical scavenging and the modulation of cellular antioxidant defense systems.[\[9\]](#)

Quantitative Data: In Vitro Antioxidant Activity

Assay	IC ₅₀ /EC ₅₀ Value	Reference
DPPH Radical Scavenging	Varies (µg/mL or µM)	[9]
ABTS Radical Scavenging	Varies (µg/mL or µM)	[9]
Superoxide Radical Scavenging	Varies (µg/mL or µM)	[9]
Cellular Antioxidant Activity (CAA)	Varies (µM)	[9]

Experimental Protocol: DPPH Radical Scavenging Assay

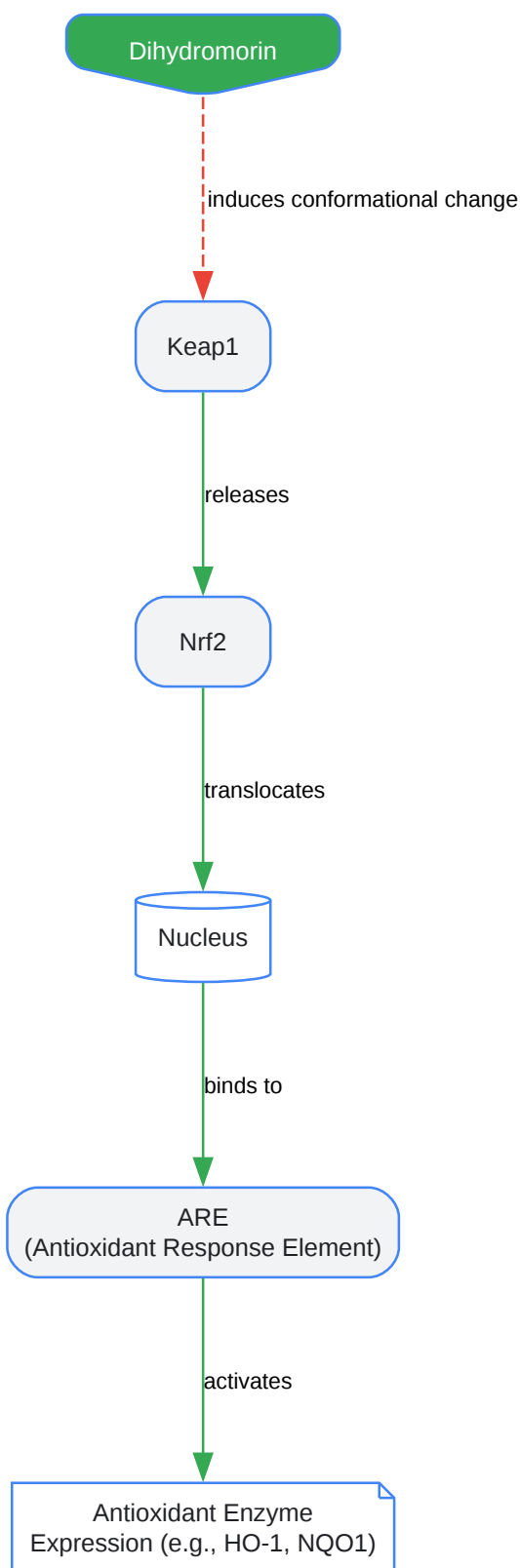
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

- Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare various concentrations of **dihydromorin** in methanol.
- Assay Procedure (96-well plate format):
 - In each well, mix 100 µL of the **dihydromorin** solution with 100 µL of the DPPH solution.[\[9\]](#)
 - Incubate the plate in the dark at room temperature for 30 minutes.[\[9\]](#)
 - Measure the absorbance at 517 nm using a microplate reader.[\[9\]](#)

- Data Analysis:
 - Calculate the percentage of DPPH radical scavenging activity.
 - Determine the IC₅₀ value, representing the concentration of **dihydromorin** required to scavenge 50% of the DPPH radicals.[\[10\]](#)

Signaling Pathway: Nrf2-ARE Activation

Dihydromorin can indirectly exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes.



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Caption: Activation of the Nrf2-ARE antioxidant pathway by **dihydromorin**.

Conclusion

Dihydromorin is a promising natural compound with multifaceted therapeutic potential. Its well-documented activities as a tyrosinase inhibitor, anti-inflammatory agent, and antioxidant provide a strong foundation for further preclinical and clinical investigation. The detailed methodologies and mechanistic insights presented in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic benefits of **dihydromorin**.

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